molecular formula C17H21N3O3S2 B12588921 4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide CAS No. 606134-86-5

4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide

Cat. No.: B12588921
CAS No.: 606134-86-5
M. Wt: 379.5 g/mol
InChI Key: QFQOHPYLCCJBDK-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide is a chemical compound with significant importance in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide typically involves the reaction of sulfonyl chlorides with amines. One common method includes the use of sulfonyl chlorides and amines in the presence of a base such as pyridine to absorb the generated hydrochloric acid . Another approach involves the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride, followed by reaction with amines .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale synthesis using similar methods as described above. The use of microwave irradiation has been shown to enhance the efficiency and yield of sulfonamide synthesis, making it a viable option for industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of thiol derivatives to sulfonyl chlorides.

    Reduction: Reduction of sulfonyl chlorides to thiols.

    Substitution: Reaction with amines to form sulfonamides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and thionyl chloride.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Pyridine as a base, acetonitrile as a solvent.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and thiols .

Scientific Research Applications

4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide is used in various scientific research applications, including:

    Drug Development: Its unique structural properties make it a potential candidate for drug development.

    Materials Synthesis: Used in the synthesis of advanced materials due to its versatile chemical properties.

    Biological Studies: Employed in biological studies to understand its effects on different biological systems.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)-N-{4-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide
  • 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide stands out due to its unique combination of a cyclohexylmethyl-sulfamoyl group and a thiazol-2-yl-benzamide structure. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications.

Properties

CAS No.

606134-86-5

Molecular Formula

C17H21N3O3S2

Molecular Weight

379.5 g/mol

IUPAC Name

4-(cyclohexylmethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C17H21N3O3S2/c21-16(20-17-18-10-11-24-17)14-6-8-15(9-7-14)25(22,23)19-12-13-4-2-1-3-5-13/h6-11,13,19H,1-5,12H2,(H,18,20,21)

InChI Key

QFQOHPYLCCJBDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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